2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
This compound features a complex heterocyclic framework comprising a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a pyridine ring and substituted with an ethoxy group at position 7 and a phenol moiety at position 2.
Properties
IUPAC Name |
2-(7-ethoxy-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-2-28-21-12-7-9-16-19-14-18(15-8-3-4-11-20(15)27)25-26(19)23(29-22(16)21)17-10-5-6-13-24-17/h3-13,19,23,27H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCBAEKHVSITLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4O)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol belongs to a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article aims to summarize the current understanding of its biological activity, including potential therapeutic applications and mechanisms of action.
- Molecular Formula : CHNO
- Molecular Weight : 349.4 g/mol
- CAS Number : 900003-73-8
Biological Activity Overview
The biological activities of this compound are primarily attributed to its structural features, which allow it to interact with various biological targets. Research indicates that compounds in this class exhibit significant anticancer , anti-inflammatory , and antimicrobial properties.
Anticancer Activity
Recent studies have shown that derivatives of the benzo[e]pyrazolo[1,5-c][1,3]oxazine scaffold demonstrate potent anticancer effects. For instance:
- Cytotoxicity : Compounds similar to this compound have been tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), showing IC values ranging from 2.43 to 14.65 µM .
The anticancer activity is believed to be mediated through several mechanisms:
- Microtubule Destabilization : Some derivatives inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : The compound may inhibit cyclin-dependent kinases (CDKs), thereby disrupting cell proliferation pathways .
Anti-inflammatory Activity
Compounds with similar structures have also been identified as selective inhibitors of cyclooxygenase (COX) enzymes:
- Selectivity for COX-2 : Certain derivatives exhibited higher selectivity for COX-2 over COX-1, making them potential candidates for anti-inflammatory therapies .
Antimicrobial Activity
The benzo[e]pyrazolo[1,5-c][1,3]oxazine derivatives have shown promise against various microbial strains:
- Antibacterial and Antifungal Effects : Studies indicate that these compounds can inhibit the growth of specific bacterial and fungal pathogens .
Research Findings and Case Studies
A comprehensive review highlighted several key findings regarding the biological activities of pyrazole derivatives:
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Activity
Research indicates that compounds containing pyrazolo structures often exhibit significant antioxidant properties. Studies have demonstrated that derivatives of this compound can scavenge free radicals and inhibit oxidative stress-related pathways, which are implicated in various diseases such as cancer and neurodegenerative disorders .
2. Antimicrobial Properties
The compound has shown promising results in antimicrobial assays against various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of bacterial growth. This suggests potential applications in developing new antibiotics or antimicrobial agents .
3. Anticancer Potential
The unique structural features of 2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol may contribute to its anticancer activity. Preliminary studies indicate that it can induce apoptosis in cancer cells through various mechanisms including modulation of signaling pathways involved in cell survival and proliferation.
4. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown activity against lipoxygenase enzymes, which are involved in inflammatory responses. This positions the compound as a candidate for treating inflammatory diseases .
Case Studies
Case Study 1: Antioxidant Activity Evaluation
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and evaluated their antioxidant activity using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited superior antioxidant capabilities compared to standard antioxidants like ascorbic acid .
Case Study 2: Antimicrobial Testing
A comprehensive study assessed the antimicrobial efficacy of the compound against common pathogens. Using disc diffusion methods, several derivatives were tested for their inhibitory effects on bacterial growth. The findings revealed that some derivatives had comparable efficacy to conventional antibiotics, highlighting their potential as new therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
- Target Compound : Benzo[e]pyrazolo[1,5-c][1,3]oxazine fused with pyridine.
- 4-Chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol (): Shares the same core but substitutes the 7-ethoxy group with a 4-chloro-phenol.
- Pyrazolo[1,5-a]pyrimidin-7(4H)-ones (Evidences 6–8): Simpler pyrazolo-pyrimidinone cores lack the benzo-fused oxazine ring, reducing steric bulk but possibly diminishing stability. For example, MK80 () incorporates a 2-chlorophenyl group, which may enhance halogen bonding but lacks the ethoxy group’s solubility-modifying effects .
Substituent Effects
The ethoxy group in the target compound balances lipophilicity and polarity, contrasting with the trifluoromethyl groups in MK85, which confer metabolic resistance but may reduce solubility . The phenol group in the target compound and its 4-chloro analog enables stronger hydrogen bonds compared to methoxy or nitro groups in MK13 and MK49 () .
Hydrogen Bonding and Crystal Packing
The phenol and pyridine groups in the target compound facilitate diverse hydrogen-bonding networks, as described in ’s analysis of Etter’s graph set theory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
